2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one, also known as BAY 38-7271, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazolines and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of derivatives similar to the target compound, such as 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues, has been developed, demonstrating antimicrobial activity. These compounds were synthesized through multi-step reactions, showcasing their potential in medicinal chemistry (Goudgaon & Basha, 2011).
- Research on the synthesis of 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones highlights the development of previously unattainable 2,5-disubstituted derivatives, with crystallographic analysis providing insights into their molecular structures. This study emphasizes the versatility of these compounds in creating complex heterocyclic structures (Guirado et al., 2020).
Antimicrobial and Anticancer Applications
- The antimicrobial properties of synthesized compounds, such as those related to the target chemical structure, have been evaluated, showing effectiveness against various microbial strains. This underlines the potential of these compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).
- Compounds with structures related to 2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one have been investigated for their anticancer activities. Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, as an example, were synthesized and evaluated for antiproliferative activity, showing potential against human cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Novel Inorganic Morphologies
- The use of related compounds in the preparation of polyimide/silica hybrid films has been studied, revealing unique inorganic morphologies at high temperatures. This research indicates the potential for using such compounds in materials science to create novel materials with special properties (Deng, Wu, Liu, & Gu, 2010).
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-3-1-5(2-4-6)7-8(14)13-9(11)12-7/h1-4,7H,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXOZZUZHZRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one | |
CAS RN |
1546616-84-5 |
Source
|
Record name | 2-amino-4-(4-bromophenyl)-4,5-dihydro-1H-imidazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.